Talnetant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Elucidating NK3R Function

NK3Rs are a type of G protein-coupled receptor found in the central nervous system and throughout the body. They play a role in various physiological processes, including pain perception, neurotransmission, and inflammation. By blocking the binding of natural ligands to NK3Rs, Talnetant allows researchers to investigate the specific functions of these receptors in different tissues and cell types. This can provide insights into the mechanisms underlying various neurological disorders.

Understanding Neurodegenerative Diseases

NK3R signaling has been implicated in the progression of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) [, , ]. Studies using Talnetant can help researchers understand how NK3Rs contribute to these diseases. This knowledge may pave the way for the development of novel therapeutic strategies targeting the NK3R pathway.

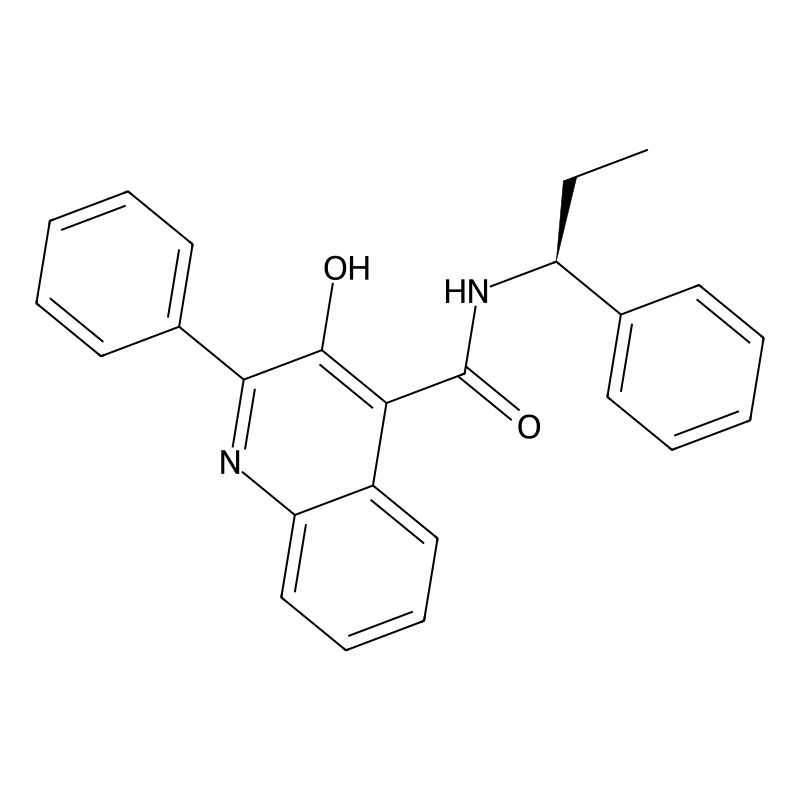

Talnetant, also known by its developmental code SB-223,412, is a selective antagonist of the neurokinin 3 receptor. It was developed by GlaxoSmithKline and is primarily investigated for its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and gastrointestinal conditions like irritable bowel syndrome. The compound has a molecular formula of C25H22N2O2 and an average molecular weight of approximately 382.45 g/mol .

Talnetant's therapeutic potential stems from its antagonism of the NK3 receptor. NK3 receptors are G protein-coupled receptors (GPCRs) found in the central nervous system and peripheral tissues []. They play a role in various physiological processes, including pain perception, neurotransmission, and smooth muscle contraction []. By blocking the NK3 receptor, Talnetant could potentially modulate these processes and alleviate symptoms associated with conditions like IBS.

Talnetant functions as a competitive antagonist at the neurokinin 3 receptor, disrupting the action of neurokinin B, a neuropeptide involved in various physiological processes. In vitro studies have shown that talnetant effectively inhibits calcium mobilization induced by neurokinin B in human embryonic kidney cells expressing the NK3 receptor, with an inhibitory concentration (IC50) of approximately 16.6 nM . Additionally, it has been shown to shift the concentration-response curve for neurokinin B without affecting the maximum response, indicating a competitive antagonistic action .

Talnetant exhibits notable biological activity in various experimental models. In vivo studies demonstrated that it significantly reduces neurokinin B-induced neuronal firing in regions such as the medial habenula and substantia nigra pars compacta . Furthermore, it increases extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex, suggesting potential benefits in enhancing dopaminergic activity, which is often compromised in psychiatric disorders .

The synthesis of talnetant has been explored through various methods. One notable approach involves a one-step hydrogenation process utilizing specific intermediates to yield the final compound . The detailed synthetic pathway includes several steps aimed at constructing the quinoline-4-carboxamide structure characteristic of talnetant.

Talnetant is primarily being researched for its applications in:

- Psychiatric Disorders: As a potential treatment for schizophrenia due to its ability to modulate dopaminergic pathways.

- Gastrointestinal Disorders: Particularly for irritable bowel syndrome, where modulation of neurokinin receptors may alleviate symptoms.

- Neuropharmacology: Understanding its role in neurotransmitter release and neuronal excitability.

Interaction studies indicate that talnetant can influence various neurotransmitter systems. For instance, it has been shown to augment antipsychotic-induced increases in dopamine levels . Additionally, it interacts with other neuropeptides and neurotransmitters, highlighting its potential as a multi-target therapeutic agent.

Talnetant belongs to a class of compounds known as neurokinin receptor antagonists. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| SB-222200 | Non-peptide NK3 antagonist | Research on NK3 receptor function | Highly selective for NK3 receptors |

| Osanetant | Non-peptide NK3 antagonist | Investigated for depression | Distinct pharmacokinetic profile |

| Neramexane | NMDA receptor antagonist | Neuroprotection | Dual action on NMDA and nicotinic receptors |

| Aprepitant | Non-peptide NK1 antagonist | Anti-emetic | Used clinically for chemotherapy-induced nausea |

Talnetant's uniqueness lies in its selective action on the neurokinin 3 receptor while displaying promising effects on dopaminergic activity, which may differentiate it from other antagonists targeting different receptors or pathways.

Synthetic Routes

The synthesis of talnetant involves multiple strategic approaches, with the most prominent being the regioselective magnesiation route and various quinoline-based synthetic methodologies [1] [3] [4].

Starting Materials and Reagents

The synthetic preparation of talnetant requires carefully selected starting materials and reagents to achieve optimal yields and selectivity. The primary synthetic approaches utilize quinoline derivatives as core scaffolds, with specific emphasis on regioselective functionalization strategies.

Key Starting Materials:

The synthesis typically begins with 2-aminobenzaldehyde or 2-bromobenzaldehyde as fundamental building blocks for quinoline ring construction [1] [5]. Phenylboronic acid serves as a crucial coupling partner for introducing the phenyl substituent at the 2-position through Suzuki coupling reactions [6]. The chiral amine component, (S)-1-phenylpropylamine, is essential for the final amide bond formation step [7].

Essential Reagents and Coupling Agents:

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) are employed as efficient peptide coupling reagents for amide bond formation [1] [8]. DIPEA (N,N-diisopropylethylamine) serves as a non-nucleophilic base, preventing unwanted side reactions during coupling procedures [9].

Specialized Reagents:

For specific synthetic routes, TMS-azide and t-BuNO2 are utilized under Sandmeyer conditions for introducing azide functionality at the quinoline 3-position [9]. BBr3 functions as an effective demethylating agent for converting methoxy precursors to the required hydroxyl functionality [9].

Reaction Conditions and Parameters

The synthesis of talnetant requires precise control of reaction conditions to achieve optimal yields and minimize side product formation.

Temperature Control:

Quinoline ring formation reactions typically proceed at elevated temperatures ranging from 80-110°C, with most procedures requiring 4-12 hours for completion [5] [10]. Suzuki coupling reactions for phenyl substitution are conducted at 80-100°C under nitrogen atmosphere for 6-24 hours [11].

Solvent Systems:

Dichloromethane serves as the primary solvent for amide coupling reactions conducted at room temperature to 50°C [8]. Toluene is preferred for high-temperature reactions, particularly acid chloride formation at 50-85°C [1]. DMF is utilized for reactions requiring high polarity and coordinating ability [9].

Magnesiation Conditions:

The regioselective magnesiation route, which represents a highly efficient approach to talnetant synthesis, employs TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) in THF at temperatures ranging from -78°C to -30°C [4] [12]. This methodology enables selective functionalization at specific quinoline positions with excellent regioselectivity.

Atmospheric Requirements:

Most synthetic steps require inert nitrogen atmosphere to prevent oxidation and moisture interference, particularly for organometallic reagents and sensitive intermediates [4] [13].

Yield Optimization Strategies

Systematic optimization of synthetic parameters significantly enhances overall yield and reaction efficiency.

Temperature Optimization:

Fine-tuning reaction temperatures within the 80-110°C range for quinoline formation reactions can improve yields by up to 20% [5]. Lower temperatures may result in incomplete conversion, while excessive temperatures can promote decomposition pathways.

Catalyst Loading:

For palladium-catalyzed coupling reactions, optimization of catalyst loading between 5-10 mol% provides optimal balance between reactivity and cost-effectiveness, potentially improving yields by up to 15% [11].

Base Selection:

Careful selection of appropriate bases based on pKa values and nucleophilicity considerations can enhance yields by up to 20%. Triethylamine and DIPEA are preferred for their non-nucleophilic nature [8].

Protecting Group Strategies:

Strategic implementation of protecting groups, particularly for hydroxyl functionality, can improve selectivity and yields by up to 40% by preventing competing reactions [9].

Reaction Time Optimization:

Monitoring reactions by TLC or LC-MS to determine optimal reaction times helps minimize side reactions and can improve yields by up to 30% [4].

Analytical Methods for Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of talnetant throughout synthesis and purification processes.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy:

1H NMR spectroscopy provides crucial structural information, with aromatic protons appearing in the characteristic δ 6.5-8.5 ppm region [14] [8]. The quinoline ring system exhibits distinctive splitting patterns that confirm successful cyclization. The amide NH proton typically appears as a broad signal around δ 6-7 ppm, while the alkyl chain protons of the phenylpropyl substituent show characteristic multipicity patterns [15].

13C NMR spectroscopy confirms the carbon framework, with the carbonyl carbon appearing around δ 170 ppm and aromatic carbons distributed throughout the δ 120-140 ppm region [16]. The quinoline nitrogen-bearing carbons exhibit characteristic downfield shifts that aid in structural confirmation [14].

Mass Spectrometry:

ESI-MS analysis reveals the molecular ion [M+H]+ at m/z 383, confirming the molecular weight of 382.45 Da [2] [17]. High-resolution mass spectrometry provides elemental composition confirmation with error margins typically less than 5 ppm [14].

EI-MS fragmentation patterns show characteristic loss of the phenylpropyl side chain and quinoline ring fragmentations that support structural assignments [18].

Advanced NMR Techniques:

2D NMR experiments, including COSY and HSQC, provide definitive connectivity information between aromatic protons and confirm the carbon framework [14]. These techniques are particularly valuable for distinguishing regioisomers and confirming substitution patterns.

Chromatographic Techniques

High-Performance Liquid Chromatography:

Analytical HPLC using C18 reverse-phase columns with acetonitrile/water mobile phases provides accurate purity determination and quantitative analysis [19] [20]. Typical retention times range from 8-15 minutes, with acceptable purity levels exceeding 95% by area normalization [21].

Preparative HPLC enables gram-scale purification of crude synthetic products, utilizing gradient elution systems for optimal separation [8]. This technique is particularly valuable for removing closely related impurities and achieving pharmaceutical-grade purity.

Ultra-Performance Liquid Chromatography:

UPLC systems employing sub-2μm particles provide high-resolution separation with analysis times under 5 minutes [22]. This technique offers enhanced sensitivity for trace impurity detection and quantification.

Chiral Chromatography:

Given the chiral nature of talnetant, chiral HPLC using appropriate chiral stationary phases enables enantiomeric excess determination [17] [21]. Hexane/isopropanol mobile phase systems typically provide baseline separation of enantiomers.

Flash Chromatography:

Silica gel flash chromatography using hexane/ethyl acetate gradient systems provides efficient purification of synthetic intermediates and crude reaction products [8] [5].

Purity Assessment Methods

HPLC Purity Analysis:

Area normalization methods using analytical HPLC provide quantitative purity determination, with acceptance criteria typically requiring ≥95% purity for pharmaceutical applications [21] [19]. External standard methods enable accurate quantification of active pharmaceutical ingredient content.

Nuclear Magnetic Resonance Purity:

Integration ratio analysis in 1H NMR spectra provides orthogonal purity confirmation, particularly valuable for detecting structurally related impurities that may co-elute in chromatographic systems [20]. Acceptance criteria typically require >95% purity by NMR integration.

Elemental Analysis:

CHN elemental analysis confirms elemental composition with acceptance criteria within ±0.4% of theoretical values [23]. For talnetant, theoretical values are C: 78.51%, H: 5.80%, N: 7.32%.

Karl Fischer Titration:

Coulometric water determination ensures residual water content remains below acceptable limits, typically ≤1.0% for pharmaceutical applications [20].

Thermal Analysis:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide thermal stability information and confirm crystalline purity through single decomposition events [21].

Optical Rotation:

Polarimetry measurements confirm enantiomeric purity, with specific rotation values for talnetant ranging from [α]D -25 to -31° (c=0.5, methanol) [17] [21].

Infrared Spectroscopy:

ATR-FTIR spectroscopy confirms functional group presence, with characteristic OH stretch around 3200 cm-1 and C=O stretch around 1650 cm-1 [20].

Melting Point Determination:

Capillary melting point measurements provide additional purity confirmation, with pure talnetant exhibiting a sharp melting range of 115-117°C [15] [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pictograms

Acute Toxic

Wikipedia

Dates

2: Corsetti M, Akyuz F, Tack J. Targeting tachykinin receptors for the treatment of functional gastrointestinal disorders with a focus on irritable bowel syndrome. Neurogastroenterol Motil. 2015 Oct;27(10):1354-70. doi: 10.1111/nmo.12616. Review. PubMed PMID: 26088804.

3: Malherbe P, Knoflach F, Marcuz A, Bohnert C, Weber M, Knust H, Ratni H, Spooren W, Ballard TM, Bissantz C. Mapping the binding pocket of a novel, high-affinity, slow dissociating tachykinin NK3 receptor antagonist: biochemical and electrophysiological characterization. Neuropharmacology. 2014 Nov;86:259-72. doi: 10.1016/j.neuropharm.2014.07.017. PubMed PMID: 25107588.

4: Nakamura A, Tanaka T, Imanishi A, Kawamoto M, Toyoda M, Mizojiri G, Tsukimi Y. Bidirectional regulation of human colonic smooth muscle contractility by tachykinin NK(2) receptors. J Pharmacol Sci. 2011;117(2):106-15. PubMed PMID: 21946672.

5: Malherbe P, Ballard TM, Ratni H. Tachykinin neurokinin 3 receptor antagonists: a patent review (2005 - 2010). Expert Opin Ther Pat. 2011 May;21(5):637-55. doi: 10.1517/13543776.2011.568482. Review. PubMed PMID: 21417773.

6: Noritake K, Suzuki J, Matsuoka T, Makino T, Ohnishi H, Shimomura K, Uenoyama Y, Tsukamura H, Maeda K, Sanbuissho A. Testicular toxicity induced by a triple neurokinin receptor antagonist in male dogs. Reprod Toxicol. 2011 May;31(4):440-6. doi: 10.1016/j.reprotox.2010.12.007. PubMed PMID: 21185367.

7: Geldenhuys WJ, Kuzenko SR, Simmons MA. Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor. J Med Chem. 2010 Nov 25;53(22):8080-8. doi: 10.1021/jm1010012. PubMed PMID: 21047106.

8: Malherbe P, Knoflach F, Hernandez MC, Hoffmann T, Schnider P, Porter RH, Wettstein JG, Ballard TM, Spooren W, Steward L. Characterization of RO4583298 as a novel potent, dual antagonist with in vivo activity at tachykinin NK₁ and NK₃ receptors. Br J Pharmacol. 2011 Feb;162(4):929-46. doi: 10.1111/j.1476-5381.2010.01096.x. PubMed PMID: 21039418; PubMed Central PMCID: PMC3042203.

9: Corboz MR, Rivelli MA, Eckel SP. Bronchoconstrictor effect of the tachykinin NK₃-receptor agonists [MePhe⁷]-neurokinin B and senktide in the isolated guinea pig lung. Exp Lung Res. 2010 Nov;36(9):509-21. doi: 10.3109/01902141003777582. PubMed PMID: 20939761.

10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Jun;32(5):331-88. doi: 10.1358/mf.2010.32.5.1520420. PubMed PMID: 20664824.

11: Rohbogner CJ, Wirth S, Knochel P. Phosphorodiamidate-directed metalation of N-heterocycles using Mg- and Zn-TMP bases. Org Lett. 2010 May 7;12(9):1984-7. doi: 10.1021/ol100453x. PubMed PMID: 20356104.

12: Malherbe P, Kratzeisen C, Marcuz A, Zenner MT, Nettekoven MH, Ratni H, Wettstein JG, Bissantz C. Identification of a critical residue in the transmembrane domain 2 of tachykinin neurokinin 3 receptor affecting the dissociation kinetics and antagonism mode of osanetant (SR 142801) and piperidine-based structures. J Med Chem. 2009 Nov 26;52(22):7103-12. doi: 10.1021/jm900948q. PubMed PMID: 19817444.

13: Nordquist RE, Ballard TM, Algeyer B, Pauly-Evers M, Ozmen L, Spooren W. Pharmacological characterization of senktide-induced tail whips. Neuropharmacology. 2010 Jan;58(1):259-67. doi: 10.1016/j.neuropharm.2009.04.018. PubMed PMID: 19540857.

14: Smith PW, Wyman PA, Lovell P, Goodacre C, Serafinowska HT, Vong A, Harrington F, Flynn S, Bradley DM, Porter R, Coggon S, Murkitt G, Searle K, Thomas DR, Watson JM, Martin W, Wu Z, Dawson LA. New quinoline NK3 receptor antagonists with CNS activity. Bioorg Med Chem Lett. 2009 Feb 1;19(3):837-40. doi: 10.1016/j.bmcl.2008.12.005. PubMed PMID: 19117759.

15: Nordquist RE, Durkin S, Jacquet A, Spooren W. The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils. Eur J Pharmacol. 2008 Dec 14;600(1-3):87-92. doi: 10.1016/j.ejphar.2008.10.011. PubMed PMID: 18930726.

16: de la Flor R, Dawson LA. Augmentation of antipsychotic-induced neurochemical changes by the NK3 receptor antagonist talnetant (SB-223412). Neuropharmacology. 2009 Feb;56(2):342-9. doi: 10.1016/j.neuropharm.2008.09.003. PubMed PMID: 18822303.

17: Liem-Moolenaar M, Gray FA, de Visser SJ, Franson KL, Schoemaker RC, Schmitt JA, Cohen AF, van Gerven JM. Psychomotor and cognitive effects of a single oral dose of talnetant (SB223412) in healthy volunteers compared with placebo or haloperidol. J Psychopharmacol. 2010 Jan;24(1):73-82. doi: 10.1177/0269881108094524. PubMed PMID: 18755817.

18: Malherbe P, Bissantz C, Marcuz A, Kratzeisen C, Zenner MT, Wettstein JG, Ratni H, Riemer C, Spooren W. Me-talnetant and osanetant interact within overlapping but not identical binding pockets in the human tachykinin neurokinin 3 receptor transmembrane domains. Mol Pharmacol. 2008 Jun;73(6):1736-50. doi: 10.1124/mol.107.042754. PubMed PMID: 18308898.

19: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

20: Boudet N, Lachs JR, Knochel P. Multiple regioselective functionalizations of quinolines via magnesiations. Org Lett. 2007 Dec 20;9(26):5525-8. PubMed PMID: 18027959.